molecular formula C9H11NO2 B3032820 2-Amino-3-ethylbenzoic acid CAS No. 5437-40-1

2-Amino-3-ethylbenzoic acid

Cat. No.: B3032820
CAS No.: 5437-40-1
M. Wt: 165.19 g/mol
InChI Key: SBQAYBZZYVWGTL-UHFFFAOYSA-N
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Description

2-Amino-3-ethylbenzoic acid is an organic compound with the molecular formula C9H11NO2 It is a derivative of benzoic acid, where an amino group and an ethyl group are substituted at the second and third positions of the benzene ring, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-ethylbenzoic acid typically involves the nitration of 3-ethylbenzoic acid to form 2-nitro-3-ethylbenzoic acid, followed by reduction to yield the desired amino compound. The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reduction step can be performed using hydrogen gas in the presence of a palladium catalyst or by using reducing agents such as iron powder in acidic conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-ethylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base such as pyridine.

Major Products Formed:

    Oxidation: 2-Nitro-3-ethylbenzoic acid.

    Reduction: 2-Amino-3-ethylbenzyl alcohol.

    Substitution: N-acyl or N-alkyl derivatives of this compound.

Scientific Research Applications

2-Amino-3-ethylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-amino-3-ethylbenzoic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also interact with enzymes, inhibiting their activity by binding to the active site or altering the enzyme’s conformation.

Comparison with Similar Compounds

  • 2-Amino-3-methylbenzoic acid
  • 2-Amino-3-chlorobenzoic acid
  • 2-Amino-3-bromobenzoic acid

Comparison: 2-Amino-3-ethylbenzoic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl and halogenated counterparts, the ethyl group provides different steric and electronic effects, potentially leading to distinct properties and applications.

Biological Activity

2-Amino-3-ethylbenzoic acid (CAS Number: 5437-40-1) is an aromatic amino acid derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an ethyl group at the meta position relative to the amino group on a benzoic acid backbone. This structural configuration influences its reactivity and interaction with biological targets. The compound can form hydrogen bonds due to the presence of the amino group, which can significantly affect its binding affinity to various macromolecules.

The biological activity of this compound is primarily attributed to its interaction with enzymes and other proteins. The mechanism involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or altering their conformations, thereby modulating their activity.
  • Protein Binding : Its amino group allows for hydrogen bonding with proteins, potentially influencing their structure and function.

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. Studies have shown that certain analogs can inhibit biofilm formation in uropathogenic Escherichia coli, suggesting potential use as antibacterial agents .

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it may reduce inflammatory markers by inhibiting specific pathways involved in inflammation .

3. Antioxidant Activity

Some studies have highlighted the antioxidant potential of this compound, indicating its ability to scavenge free radicals and protect cells from oxidative stress .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits biofilm formation in E. coli
Anti-inflammatoryReduces inflammatory markers
AntioxidantScavenges free radicals

Case Study: Antimicrobial Activity

A study conducted on a series of 2-amino-3-substituted benzoic acids demonstrated that specific modifications could enhance their antibacterial efficacy against E. coli. The results indicated that compounds with an ethyl substitution showed improved activity compared to their methyl counterparts, highlighting the importance of structural variations in biological activity .

Comparison with Similar Compounds

This compound can be compared with other related compounds such as 2-amino-3-methylbenzoic acid and 2-amino-3-chlorobenzoic acid.

CompoundKey Differences
2-Amino-3-methylbenzoic acidMethyl group instead of ethyl; different reactivity
2-Amino-3-chlorobenzoic acidChlorine substitution affects electron density

The presence of the ethyl group in this compound provides unique steric and electronic effects, potentially leading to distinct biological activities compared to its analogs .

Properties

IUPAC Name

2-amino-3-ethylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-2-6-4-3-5-7(8(6)10)9(11)12/h3-5H,2,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBQAYBZZYVWGTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20969468
Record name 2-Amino-3-ethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20969468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5437-40-1
Record name 2-Amino-3-ethylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5437-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5437-40-1
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16054
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-3-ethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20969468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 1.0 g of crude 7-ethyl-1H-indole-2,3-dione and 3 ml of a 2N aqueous sodium hydroxide solution was added dropwise to 2 g of aqueous hydrogen peroxide (30%) at room temperature, and the resulting mixture was stirred at room temperature for 1 hour. The reaction mixture was adjusted to pH 4 by an addition of 2N hydrochloric acid, and a deposited precipitate was collected by filtration. The resulting filter cake was partitioned between ethyl acetate and a saturated sodium hydrogen carbonate solution. The aqueous layer was adjusted to pH 4 by an addition of 2N hydrochloric acid, and a deposited precipitate was collected by filtration to obtain 0.42 g of 2-amino-3-ethylbenzoic acid of the formula:
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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